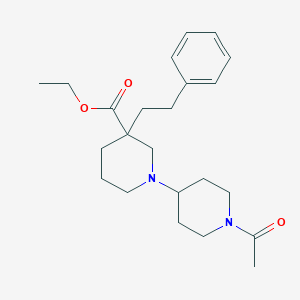![molecular formula C18H26N4O3S B6115625 4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B6115625.png)
4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazole and piperidine structures. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, followed by functionalization to introduce the 5-methyl group.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The imidazole and piperidine derivatives are then coupled using a suitable linker, such as a methylene bridge.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can interact with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide: shares similarities with other imidazole and sulfonamide derivatives, such as:
Properties
IUPAC Name |
4-methoxy-N-[[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-14-18(20-13-19-14)12-22-9-3-4-15(11-22)10-21-26(23,24)17-7-5-16(25-2)6-8-17/h5-8,13,15,21H,3-4,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJAKZGEWUJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-fluorophenyl)methyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B6115554.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6115556.png)

![N-ethyl-4,6-dimethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6115571.png)
![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-ethyl-2-piperazinone](/img/structure/B6115579.png)
![3-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6115595.png)
![3-(2,4-dichlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione](/img/structure/B6115603.png)
![4-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-2,6-piperazinedione](/img/structure/B6115614.png)
![1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6115618.png)
![8-bromo-N-(2,3-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6115640.png)
![2-Ethyl-5-[6-(3-methylpiperidin-1-YL)pyridazin-3-YL]benzenesulfonamide](/img/structure/B6115646.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6115650.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6115664.png)

